molecular formula C7H12ClNO3 B2926940 (2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride CAS No. 2470280-39-6

(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride

Cat. No.: B2926940
CAS No.: 2470280-39-6
M. Wt: 193.63
InChI Key: KEIWZNOIDMKWJZ-JBUOLDKXSA-N
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Description

The compound “(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride” is a derivative of piperidine . Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Piperidine derivatives, for example, can undergo a variety of reactions, including nucleophilic substitution and reduction .

Scientific Research Applications

Characterization Tools and Structural Analysis

Research on compounds with similar structures often involves detailed characterization using NMR spectroscopy and X-ray crystallography . For instance, studies on hydroxytrichloropicolinic acids have showcased the use of the one-bond chlorine-isotope effect in 13C NMR for solving structural problems in chlorinated compounds (Irvine, Cooper, & Thornburgh, 2008). Similarly, X-ray diffraction has been utilized for the structural characterization of derivatives of tetrahydroisoquinoline-3-carboxylic acid, further demonstrating the importance of advanced analytical techniques in elucidating the structure of complex organic compounds (Jansa, Macháček, & Bertolasi, 2006).

Synthetic Routes and Chemical Transformations

The synthesis of enantiomerically and diastereomerically pure compounds from cycloheptadiene, utilizing key steps like the acylnitroso Diels-Alder reaction , highlights innovative approaches to generate complex molecules with specific stereochemistry (Shireman & Miller, 2001). This methodology could be relevant for synthesizing variants of the "(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride" compound, potentially for pharmacological applications.

Potential Applications in Medicinal Chemistry

The research on organotin(IV) complexes with amino acetate functionalized Schiff base ligands, characterized by spectroscopic techniques and evaluated for their cytotoxicity against various human tumor cell lines, provides a glimpse into the potential medicinal applications of complex organic molecules (Basu Baul, Basu, Vos, & Linden, 2009). While not directly related, the methodologies and evaluation frameworks used in these studies could be applicable to the research and development of new drugs based on the "this compound" structure.

Safety and Hazards

Safety data, including hazard statements and precautionary statements, are crucial for handling chemicals safely. For a related compound, the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(2R,4S)-2-methyl-6-oxopiperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.ClH/c1-4-2-5(7(10)11)3-6(9)8-4;/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11);1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIWZNOIDMKWJZ-JBUOLDKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=O)N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CC(=O)N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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